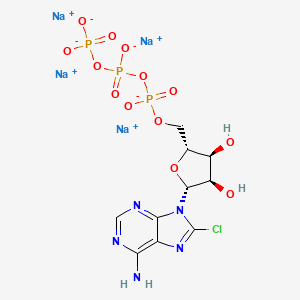

8-Cl-ATP

描述

Inhibition of RNA Synthesis by 8-Cl-ATP Accumulation

The accumulation of this compound within cells is strongly correlated with the inhibition of global RNA synthesis. nih.govncats.ioashpublications.org Studies have shown a time-dependent increase in this compound levels accompanied by a decline in RNA synthesis. aacrjournals.org For instance, in multiple myeloma cells, the accumulation of this compound to over 100 µM within 2 hours coincided with a 25% decrease in both RNA synthesis and ATP levels. aacrjournals.org A strong correlation (r² = 0.90, P < 0.01) has been observed between intracellular this compound concentrations and the inhibition of global transcription in mantle cell lymphoma cell lines. nih.gov This inhibitory effect on RNA synthesis is considered a significant contributor to the cytotoxic effects of this compound. ncats.io

Incorporation into RNA by RNA Polymerase II Leading to Premature Transcription Termination

A key mechanism by which this compound inhibits RNA synthesis is its incorporation into nascent RNA chains by RNA polymerase II (Pol II). nih.govashpublications.orgnih.govnih.gov As an analog of ATP, this compound can be mistakenly utilized by Pol II during transcription. aacrjournals.orgnih.gov However, its incorporation, particularly at the 3′ terminus of the growing RNA chain, leads to premature termination of transcription elongation. aacrjournals.orgnih.govnih.gov This results in the production of truncated and non-functional mRNA transcripts. aacrjournals.orgnih.gov Studies using radiolabeled uridine (B1682114) have demonstrated that this compound is preferentially incorporated into mRNA compared to other RNA species like rRNA and sRNA, consistent with the greater inhibition observed in mRNA synthesis. aacrjournals.org

Disruption of mRNA Processing and Polyadenylation

This compound has been shown to disrupt critical post-transcriptional processes, specifically mRNA processing and polyadenylation. ashpublications.orgnih.govashpublications.org Polyadenylation, the addition of a poly(A) tail to the 3' end of mRNA, is essential for mRNA stability, nuclear export, and translation. jic.ac.uknih.gov this compound can interfere with this process, potentially by inhibiting poly(A) polymerase, the enzyme responsible for polyadenylation, or by being incorporated into the poly(A) tail itself, leading to its premature termination or reduced length. nih.govncats.ionih.govnih.govnih.govnih.govmdpi.comnih.gov This disruption further contributes to the production of non-functional mRNA transcripts and a reduction in the levels of mature, functional mRNA. nih.govncats.io

Differential Effects on DNA Synthesis

While this compound is primarily known for its effects on RNA synthesis, its impact on DNA synthesis appears to be differential and less pronounced in many cell types. aacrjournals.orgnih.govncats.ionih.gov In some studies, 8-Cl-Ado treatment, leading to this compound accumulation, inhibited RNA synthesis without significantly affecting DNA synthesis. nih.govaacrjournals.orgashpublications.orgashpublications.org However, in other contexts, particularly in mantle cell lymphoma cells, 8-Cl-Ado treatment has been shown to inhibit DNA synthesis, albeit with a delayed response compared to RNA synthesis inhibition. nih.gov This inhibition of DNA synthesis in mantle cell lymphoma was strongly associated with this compound formation and a selective depletion of dATP pools. nih.gov This suggests that the effects on DNA synthesis may be cell type-dependent or influenced by the specific metabolic environment.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUJGGPLKGBNZ-ZVQJTLEUSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN5Na4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modulation of Cellular Bioenergetics

8-Cl-ATP also significantly impacts cellular bioenergetics, primarily by interfering with ATP metabolism and potentially mitochondrial function. nih.govresearchgate.net The accumulation of this compound is often accompanied by a decrease in the endogenous ATP pool. nih.govaacrjournals.orgncats.ioashpublications.orgnih.govashpublications.org This depletion of cellular ATP levels can have widespread consequences on cellular processes that are dependent on ATP as an energy source. nih.gov

One proposed mechanism for ATP depletion involves 8-Cl-ADP, a metabolic precursor of this compound, acting as a substrate for ATP synthase, the enzyme responsible for ATP production through oxidative phosphorylation. nih.govresearchgate.net This interaction may block the activity of ATP synthase, thereby preventing the synthesis of natural ATP. researchgate.net The resulting decrease in the ATP:AMP ratio can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Activation of AMPK can lead to downstream effects that influence cellular metabolism and survival. nih.gov Studies in breast cancer cells have shown that 8-Cl-Ado-induced ATP depletion is associated with AMPK activation. nih.gov Furthermore, this compound's structural similarity to ATP may allow it to interfere with other ATP-dependent enzymes and pathways, further modulating cellular bioenergetics.

Summary of Key Findings on RNA Synthesis Inhibition:

| Mechanism | Effect on RNA Synthesis | Affected RNA Species | Key Findings |

| Accumulation of this compound | Global Inhibition | All RNA species | Strong correlation between this compound levels and inhibition. nih.govncats.ioashpublications.org Time-dependent decrease in synthesis. aacrjournals.org |

| Incorporation into RNA by RNA Polymerase II | Premature Transcription Termination | Primarily mRNA | Incorporated at 3' terminus. aacrjournals.orgnih.gov Leads to truncated transcripts. aacrjournals.orgnih.gov Preferential incorporation into mRNA. aacrjournals.org |

| Competitive Inhibition of ATP-Dependent RNA Polymerases | Reduced Enzyme Activity | All RNA polymerases | Competes with ATP for binding sites. Hinders proper function. |

| Disruption of mRNA Processing and Polyadenylation | Impaired mRNA Maturation and Stability | mRNA | Interferes with polyadenylation. nih.govncats.ionih.govnih.govnih.govnih.govmdpi.comnih.gov Leads to non-functional mRNA. nih.govncats.io |

Summary of Key Findings on Cellular Bioenergetics:

| Mechanism | Effect on ATP Levels | Downstream Effects | Key Findings |

| Accumulation of this compound | Decrease in ATP Pool | Activation of AMPK, Altered Energy Homeostasis | Parallel decrease in ATP with this compound accumulation. nih.govaacrjournals.orgncats.ioashpublications.orgnih.govashpublications.org Leads to increased AMP/ATP ratio and AMPK activation. nih.gov |

| Interference with ATP Synthase (via 8-Cl-ADP) | Reduced ATP Production | Impaired Oxidative Phosphorylation | 8-Cl-ADP may act as a substrate for ATP synthase, blocking its activity. nih.govresearchgate.net |

| Interference with other ATP-dependent enzymes | Modulation of Pathways | Altered cellular processes requiring ATP as energy | This compound's structural similarity may affect other ATP-dependent enzymes. |

Molecular Mechanisms of Action of 8 Cl Atp

Modulation of Cellular Bioenergetics

Depletion of Endogenous Adenosine (B11128) Triphosphate (ATP) Pools

A significant mechanism by which 8-Cl-ATP exerts its effects is the reduction of intracellular endogenous ATP pools. nih.govresearchgate.netnih.govashpublications.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.nettocris.commedchemexpress.com This depletion is a consistent finding in various cell types treated with 8-Cl-Ado, the precursor to this compound. nih.govresearchgate.netashpublications.orgnih.govnih.govmedchemexpress.comashpublications.org The accumulation of this compound within the cell is highly correlated with this decline in endogenous ATP. nih.govashpublications.orgnih.gov

Studies have shown a time- and dose-dependent increase in this compound accumulation, which coincides with a parallel depletion of ATP. ashpublications.orgnih.gov For instance, in primary chronic lymphocytic leukemia (CLL) cells treated with 10 µM 8-Cl-Ado, the accumulation of this compound was accompanied by a decline in cellular bioenergy. ashpublications.org Similarly, in mantle cell lymphoma (MCL) cell lines, reduced ATP levels (30% to 60% reduction) and concurrent this compound accumulation were highly associated with cell death. nih.gov In acute myeloid leukemia (AML) cells, exposure to 8-Cl-Ado led to the accumulation of this compound to concentrations exceeding 600 µM after 12 hours, which was associated with a greater than 20% reduction in endogenous ATP. researchgate.netashpublications.org

This depletion of ATP is thought to contribute to cell death, including through mechanisms like apoptosis-independent cell death and the induction of autophagy. nih.govmedchemexpress.com The reduction in ATP levels can also lead to the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor, which in turn can trigger downstream effects like the inhibition of mTORC1 signaling and the induction of autophagy. nih.govmedchemexpress.com

Research findings illustrating the relationship between this compound accumulation and ATP depletion are presented in the table below:

| Cell Type | 8-Cl-Ado Concentration | Incubation Time | This compound Accumulation | ATP Depletion | Source |

| Primary CLL cells | 10 µM | Up to 24 hours | Increased | Parallel decline | ashpublications.org |

| MCL cell lines | 10 µM | 24 hours | Concurrent | 30-60% reduction | nih.gov |

| Multiple Myeloma cells | 10 µM | 12 hours | >400 µM | Decline | nih.gov |

| AML cell lines | 10 µM | 12 hours | >600 µM | >20% reduction | researchgate.netashpublications.org |

| Breast Cancer cells | 10 µM | 12 hours | Not specified | Rapid depletion | medchemexpress.com |

Inhibition of Mitochondrial ATP Synthase (Complex V of Oxidative Phosphorylation)

Another key mechanism involves the interference of this compound and its diphosphate (B83284) metabolite, 8-Cl-ADP, with mitochondrial ATP synthase (Complex V). researchgate.netnih.govashpublications.orgresearchgate.netresearchgate.netashpublications.orgnih.gov ATP synthase is the primary enzyme responsible for synthesizing ATP from ADP and inorganic phosphate (B84403) during oxidative phosphorylation. asm.org

Studies suggest that 8-Cl-ADP and this compound can interact with ATP synthase. researchgate.netnih.govnih.gov Molecular docking studies have indicated that 8-Cl-ADP and this compound can occupy similar binding sites on ATP synthase as the natural substrates, ADP and ATP, respectively. nih.govnih.gov This suggests that these chlorinated analogs may act as either substrates or inhibitors of the enzyme. nih.govnih.gov

Specifically, 8-Cl-ADP may serve as a substrate for ATP synthase, being converted to this compound. researchgate.netnih.gov This process can tie 8-Cl-Ado metabolism to the citric acid cycle by reducing the fumarate (B1241708) pool. nih.gov Simultaneously, the accumulation of this compound is thought to inhibit ATP synthase activity. researchgate.netresearchgate.netnih.govnih.gov In cells loaded with this compound, the synthesis of ATP from ADP was inhibited. nih.govnih.gov Computational modeling supports this, showing that in certain conformations of ATP synthase, this compound occupies a similar binding position to known inhibitors or ATP mimics. nih.govnih.gov

The inhibition of ATP synthase by this compound contributes to the observed depletion of endogenous ATP pools, thereby impacting cellular energy production. researchgate.netnih.gov

Competition of 8-Cl-ADP with ADP for ATP Synthase

Further detailing the interaction with ATP synthase, research indicates that 8-Cl-ADP can compete with ADP for binding to the enzyme. researchgate.netnih.gov As the natural substrate for ATP synthesis, ADP binding to ATP synthase is crucial for the production of ATP. asm.org

The competition between 8-Cl-ADP and ADP for the substrate binding site on ATP synthase can directly impede the enzyme's ability to synthesize ATP from the endogenous ADP pool. nih.govresearchgate.net This competitive interaction is a proposed mechanism contributing to the reduction of intracellular ATP concentrations observed upon treatment with 8-Cl-Ado. nih.govresearchgate.net

Cellular and Biochemical Consequences of 8 Cl Atp Action

Impact on Energy Homeostasis and Metabolic Pathways

The cellular actions of 8-Cl-ATP are closely linked to its ability to disrupt cellular energy balance. This disruption is a key factor in its observed cytotoxic effects, particularly in cancer cells.

Activation of AMP-Activated Protein Kinase (AMPK)

A prominent consequence of this compound accumulation is the activation of AMP-activated protein kinase (AMPK). AMPK functions as a critical cellular energy sensor, becoming activated when the ratio of AMP to ATP increases, indicating a state of low cellular energy. The metabolism of 8-Cl-Ado leads to a depletion of endogenous ATP and a subsequent increase in the AMP/ATP ratio, which in turn induces the phosphorylation and activation of AMPK. nih.govmedchemexpress.comahajournals.org Studies in breast cancer cell lines have demonstrated that treatment with 8-Cl-Ado induces the phosphorylation of AMPK (at Thr172) in a time-dependent manner, while total AMPK protein levels remain unchanged. nih.govmedchemexpress.com This activation of AMPK is a crucial step in the cellular response to the energy stress imposed by this compound. AMPK activation by 8-Cl-Ado has also been observed in chronic lymphocytic leukemia (CLL) cells. aacrjournals.org However, the activation of AMPK by 8-Cl-Ado can be dependent on the presence of LKB1, a known upstream kinase of AMPK. In LKB1-deficient non-small cell lung cancer (NSCLC) cells, 8-Cl-Ado treatment did not increase p-AMPK levels, indicating an attenuated signaling response to ATP depletion in these cells. aacrjournals.org

Attenuation of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The activation of AMPK by this compound-induced energy depletion leads to the attenuation of signaling through the mammalian target of rapamycin (mTOR) pathway. nih.govnih.gov mTOR is a central regulator of cell growth, proliferation, and survival, and its activity is highly sensitive to cellular energy levels. AMPK inhibits mTOR signaling through multiple mechanisms, effectively coupling energy status to anabolic processes. nih.gov In breast cancer cells, 8-Cl-Ado treatment has been shown to attenuate mTOR activity. nih.govnih.gov This attenuation is evidenced by diminished phosphorylation of mTOR itself and reduced phosphorylation levels of downstream mTORC1 targets, such as 4E-BP1. nih.gov The inhibition of mTOR signaling contributes to the cytotoxic effects of this compound by suppressing protein synthesis and other energy-consuming processes essential for cell growth and survival. nih.govaacrjournals.org

Perturbation of Glycolysis and Mitochondrial Respiration

This compound and its metabolites can directly and indirectly affect cellular energy production pathways, including glycolysis and mitochondrial respiration. Research indicates that 8-Cl-Ado perturbs bioenergy production by altering both glycolysis and mitochondrial respiration. nih.gov Specifically, this compound has been shown to inhibit mitochondrial complex V (ATP synthase), a key enzyme in oxidative phosphorylation, reducing oxygen consumption rates in breast cancer cells. The metabolite 8-Cl-ADP can also act as a substrate for ATP synthase, potentially leading to futile cycling and further contributing to ATP depletion. While the exact mechanisms by which 8-Cl-Ado affects the electron transport chain are still being investigated, it may also disturb the citric acid cycle. nih.gov Additionally, a related compound, 8-amino-adenosine, has been shown to alter glucose transporter localization and expression and reduce glucose consumption, suggesting a potential for 8-Cl-Ado to similarly impact glycolysis. nih.gov Studies measuring extracellular acidification rate (ECAR) as a measure of glycolysis and oxygen consumption rate (OCR) for mitochondrial respiratory function have demonstrated that 8-Cl-Ado treatment attenuates both processes in breast cancer cells. nih.gov

Alterations in Cellular Energy Ratios (e.g., AMP/ATP Ratio)

A hallmark of this compound action is the alteration of intracellular nucleotide pools, particularly the reduction of endogenous ATP levels and a corresponding increase in the AMP/ATP ratio. nih.govnih.gov This shift in energy ratios is a primary trigger for the activation of AMPK. nih.govaacrjournals.org In multiple myeloma cells, treatment with 8-Cl-Ado resulted in intracellular this compound concentrations exceeding 400 µM after 12 hours, which correlated with ATP depletion and AMPK activation. The depletion of ATP by 8-Cl-Ado has been consistently observed across various cell lines. nih.govmedchemexpress.com This disruption of cellular energy homeostasis is a central mechanism by which this compound exerts its biological effects.

Table 1: Impact of this compound on Cellular Energy Metabolism

| Metabolic Pathway/Component | Effect of this compound/8-Cl-Ado Treatment | Evidence |

| Endogenous ATP Levels | Depletion | Observed in breast cancer, CLL, multiple myeloma cells. nih.govmedchemexpress.comnih.govnih.gov |

| AMP/ATP Ratio | Increase | Correlates with ATP depletion. nih.govnih.gov |

| AMPK Activity | Activation (phosphorylation at Thr172) | Observed in breast cancer and CLL cells. nih.govmedchemexpress.comaacrjournals.orgnih.gov |

| mTOR Signaling | Attenuation | Observed in breast cancer cells. nih.govnih.gov |

| Glycolysis | Perturbation, Decreased ECAR | Observed in breast cancer cells. nih.gov |

| Mitochondrial Respiration (OXPHOS) | Perturbation, Inhibition of ATP synthase, Decreased OCR | Observed in breast cancer cells. nih.gov |

Induction of Regulated Cell Death Mechanisms

Beyond its impact on energy metabolism, this compound is also known to induce regulated cell death, including apoptosis.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cell types. nih.govnih.govaacrjournals.orgresearchgate.net In chronic lymphocytic leukemia (CLL) lymphocytes, 8-Cl-Ado treatment induced programmed cell death, characterized by caspase activation, cleavage of caspase-3 and PARP, and increased DNA fragmentation. nih.gov This apoptosis induction in CLL cells is linked to 8-Cl-Ado's effects on cellular bioenergy and its ability to inhibit RNA transcription, leading to reduced expression of short-lived survival proteins like MCL1. nih.gov In human coronary artery endothelial cells (HCAEC), exposure to 8-Cl-Ado resulted in apoptosis, associated with decreased glycolysis, ATP reduction, and the activation of the unfolded protein response. nih.gov While 8-Cl-Ado can induce apoptosis, the extent of apoptosis can vary depending on the cell type. In breast cancer cells, while 8-Cl-Ado treatment caused a significant loss of clonogenic survival, there was only a modest induction of apoptosis under the same conditions, suggesting that alternative mechanisms, such as autophagy, also contribute to its tumoricidal activity. nih.govnih.gov Studies in lung cancer cells have also shown that 8-Cl-Ado can induce apoptosis, with the involvement of caspase-3 activation and PARP cleavage, although the dependence on caspase-3 activation may vary between cell lines. researchgate.net

Table 2: Apoptosis Induction by this compound/8-Cl-Ado

| Cell Type | Observed Apoptotic Markers/Events | Key Associated Factors |

| Chronic Lymphocytic Leukemia (CLL) | Caspase activation, Caspase-3 cleavage, PARP cleavage, DNA fragmentation | ATP depletion, Inhibition of RNA transcription, MCL1 reduction. nih.gov |

| Human Coronary Artery Endothelial Cells (HCAEC) | Apoptosis | Decreased glycolysis, ATP reduction, Unfolded protein response activation. nih.gov |

| Breast Cancer Cells | Modest induction of apoptosis (compared to loss of clonogenic survival) | ATP depletion, AMPK activation, mTOR attenuation, Autophagy. nih.govnih.gov |

| Human Lung Cancer Cells | Apoptosis, Caspase-3 activation, PARP cleavage | Cell cycle effects (G2 arrest, mitotic catastrophe). researchgate.net |

Autophagic Cell Death via AMPK-mTOR-ULK1 Axis

This compound has been shown to induce autophagic cell death, particularly in cancer cells. This process is closely linked to the cellular energy sensor AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathway. Treatment with 8-Cl-Ado, which leads to intracellular accumulation of this compound, results in a depletion of endogenous ATP levels nih.govnih.govnih.gov. This reduction in the ATP pool is a key trigger for the activation of AMPK nih.gov.

AMPK is a crucial regulator of cellular energy homeostasis, becoming activated when the AMP/ATP ratio increases mdpi.comoncotarget.com. Once activated, AMPK promotes catabolic processes that generate ATP and inhibits anabolic processes that consume ATP frontiersin.org. In the context of autophagy, activated AMPK plays a dual role in regulating the ULK1 complex, a key initiator of autophagosome formation mdpi.comfrontiersin.org. AMPK can directly phosphorylate ULK1 at multiple sites, thereby stimulating its activity mdpi.comfrontiersin.org. Additionally, AMPK can indirectly activate ULK1 by inhibiting the mTORC1 complex frontiersin.orgportlandpress.com. mTORC1 typically suppresses autophagy, and its inhibition by AMPK relieves this suppression, further promoting autophagy initiation mdpi.comportlandpress.com.

Studies in breast cancer cells have demonstrated that 8-Cl-Ado-induced depletion of ATP leads to the phosphorylation and activation of AMPK nih.gov. This, in turn, results in the attenuation of mTORC1 activity, ultimately initiating autophagy through the activation of ULK1 nih.gov. Evidence for 8-Cl-Ado-mediated autophagy includes increased aggregates of microtubule-associated protein 1 light chain 3B (LC3B) and its conversion to the lipidated form (LC3B-II), p62 degradative flux, and increased formation of acidic vesicular organelles nih.gov. Furthermore, knockdown of essential autophagy genes like ATG7 or beclin 1 provides partial protection against 8-Cl-Ado cytotoxicity, highlighting the contribution of autophagy to cell death nih.gov.

Non-Apoptotic Cell Death Pathways

While this compound can induce apoptosis, particularly through its effects on transcription and purine (B94841) metabolism, it also triggers non-apoptotic cell death pathways nih.govnih.gov. The depletion of intracellular ATP caused by this compound accumulation has been associated with cell death that occurs independently of apoptosis nih.gov.

Cell death can occur through various regulated pathways beyond classical apoptosis, including necroptosis, pyroptosis, and autophagic cell death mdpi.comcolumbia.eduresearchgate.net. In breast cancer cells, the cytotoxicity induced by 8-Cl-Ado is only partially attributed to apoptosis, suggesting the involvement of alternative mechanisms nih.gov. The observed ATP depletion is a significant factor contributing to these apoptosis-independent cell death pathways nih.gov.

While the precise mechanisms of this compound-induced non-apoptic death pathways are still being elucidated, the severe energy depletion caused by this compound's interference with ATP synthesis likely plays a critical role nih.gov. This energy crisis can disrupt essential cellular processes, leading to cell death through mechanisms distinct from the caspase-dependent cascade characteristic of apoptosis mdpi.comcolumbia.edu.

Differential Cellular Responsiveness

The cytotoxic effects of this compound are not uniform across all cell types. Differential sensitivity has been observed, particularly between transformed (cancer) cells and non-transformed cells.

Selective Cytotoxicity in Transformed Cells versus Non-Transformed Cells

Numerous studies have shown that 8-Cl-Ado, and consequently this compound, exhibits selective cytotoxicity towards a variety of hematological and solid tumor cell lines nih.govplos.orgresearchgate.net. This includes activity against multiple myeloma, chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), breast cancer, glioma, myeloid leukemia, colon, and lung cancer cells nih.govplos.orgresearchgate.net. In contrast, normal lymphocytes and non-transformed mammary epithelial cells show less sensitivity to 8-Cl-Ado treatment nih.govplos.org.

This differential sensitivity suggests that transformed cells may have specific vulnerabilities or metabolic characteristics that make them more susceptible to the effects of 8-ATP accumulation and the resulting cellular disruptions, such as ATP depletion and transcription inhibition nih.govplos.org.

Molecular Determinants of Differential Sensitivity

The differential responsiveness to this compound is influenced by several molecular determinants. One key factor appears to be the cellular capacity for metabolizing 8-Cl-Ado to its active triphosphate form, this compound plos.orgnih.gov. Adenosine (B11128) kinase is crucial for the initial phosphorylation of 8-Cl-Ado, and its activity influences the intracellular accumulation of this compound plos.orgnih.gov.

Another significant determinant is the impact of this compound on endogenous ATP levels. Cells with lower basal ATP levels may be more vulnerable to the ATP-depleting effects of this compound nih.gov. For instance, some mantle cell lymphoma cell lines with lower endogenous ATP concentrations showed increased sensitivity to 8-Cl-Ado-induced cell death despite accumulating similar levels of this compound as more resistant lines nih.gov.

Furthermore, the metabolic state of the cell, particularly pathways related to purine metabolism and energy production, can influence sensitivity plos.orgnih.gov. The pentose (B10789219) phosphate (B84403) pathway (PPP), for example, has been implicated. Elevated expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, has been associated with resistance to 8-Cl-Ado in some B-cell neoplasms plos.org. While increased G6PD expression appears necessary to maintain resistance, it may not be sufficient to induce resistance on its own, suggesting the involvement of other co-regulated processes plos.org.

The ability of this compound to interfere with ATP synthase, a key enzyme in oxidative phosphorylation, also contributes to its effects on cellular energy and potentially differential sensitivity nih.gov. Molecular docking studies suggest that this compound can occupy binding sites on ATP synthase, interfering with ATP production nih.gov.

The formation of succinyl-8-chloro-adenosine metabolites, which ties 8-Cl-Ado metabolism to the citric acid cycle by reducing the fumarate (B1241708) pool, represents another metabolic pathway that can influence the cellular effects of 8-Cl-Ado and potentially contribute to differential responses nih.gov.

The interplay between this compound accumulation, endogenous ATP levels, the activity of metabolic enzymes involved in nucleoside metabolism and energy production, and the activation of cell death pathways ultimately determines the differential cellular responsiveness to this compound.

Interactions with Other Biological Processes and Signaling Pathways

Ribonucleotide Reductase Inhibition and Deoxyribonucleotide Pool Depletion

Studies have indicated that phosphorylated metabolites of 8-chloroadenosine (B1666358), including 8-Cl-ATP, may inhibit ribonucleotide reductase nih.gov. This inhibition can lead to an imbalance in the deoxyribonucleotide triphosphate (dNTP) pool nih.gov. Specifically, this compound accumulation has been associated with the selective depletion of dATP pools in certain cell lines nih.gov. While dATP was consistently depleted, reductions in other dNTPs, such as dCTP and dGTP, were also observed in some instances, depending on the cell line nih.gov. This depletion of dNTPs can impact DNA synthesis nih.gov.

The mechanism by which this compound affects RNR and dNTP pools appears to involve its interaction with the enzyme, potentially interfering with the normal allosteric regulation by endogenous nucleotides like ATP and dATP elifesciences.org. The resulting depletion of dNTPs can have downstream effects on cellular processes reliant on balanced nucleotide pools, such as DNA replication and repair oregonstate.eduoncotarget.com.

| Cell Line | This compound Accumulation (mM) (Approx.) | dATP Depletion (%) (Approx.) |

| JeKo | Higher | Significantly Higher |

| Mino | Similar to SP-53 | Reduced |

| SP-53 | Similar to Granta 519 | Reduced |

| Granta 519 | Similar to SP-53 | Not specified/Lower amplitude of apoptosis |

Note: Data compiled from research findings nih.gov. Approximate values are based on graphical data where precise numbers were not explicitly stated.

Potential Modulation of Specific Regulatory Proteins (e.g., ADAR1)

Adenosine (B11128) deaminase acting on RNA 1 (ADAR1) is an enzyme that catalyzes adenosine-to-inosine (A-to-I) RNA editing, primarily in double-stranded RNA (dsRNA) structures nih.govescholarship.org. This editing can affect gene expression and function by altering codons, splice sites, microRNA target sequences, and RNA stability nih.gov. ADAR1 has two main isoforms, p110 and p150, and plays a significant role in suppressing innate immune responses triggered by cellular dsRNA sensors escholarship.org.

While this compound is a triphosphate analog, its precursor, 8-chloroadenosine (8-Cl-Ado), has been identified as a non-selective inhibitor of ADAR1 mdpi.com. This suggests a potential, albeit indirect, link between the 8-chloro-adenosine scaffold and ADAR1 modulation. Non-selective inhibitors like 8-chloroadenosine have been reported to block mTOR and activate AMPK, leading to ATP depletion and inducing autophagy in certain cancer cell lines mdpi.com.

The modulation of ADAR1 by 8-chloroadenosine highlights a possible avenue through which this compound, as a downstream metabolite, could influence cellular processes regulated by RNA editing. However, direct evidence detailing the specific interaction and modulatory effects of 8-ATP on ADAR1 is less extensively documented compared to its precursor, 8-chloroadenosine. Further research would be needed to elucidate any direct role of this compound in modulating ADAR1 activity or expression nih.govescholarship.orgmdpi.comsdbonline.org.

Cross-talk with Cellular Stress Responses

Cellular stress responses are complex networks activated by various perturbations, including metabolic challenges, oxidative stress, and accumulation of misfolded proteins ahajournals.orgmdpi.com. These responses aim to restore homeostasis or, if the stress is severe, trigger cell death pathways ahajournals.orgmdpi.comoup.com. Mitochondria play a central role in coordinating these responses, being involved in ATP production and integrating signals related to stress and survival ahajournals.org.

This compound accumulation and the associated depletion of endogenous ATP levels have been observed in cells treated with 8-chloroadenosine nih.govresearchgate.netresearchgate.net. ATP depletion itself is a significant cellular stressor that can activate distinct stress response pathways nih.gov. Studies have shown that restricting ATP supply in cells can lead to alterations in the activity of key signaling nodes, including NF-κB, Akt, and p53, which are involved in regulating gene expression and cell survival under metabolic stress nih.gov.

Furthermore, 8-chloroadenosine has been shown to induce apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response (UPR) researchgate.net. The UPR is a stress response pathway localized in the endoplasmic reticulum, triggered by the accumulation of misfolded proteins mdpi.comnih.gov. While this study focuses on 8-chloroadenosine, the formation of this compound upon treatment suggests that this metabolite may contribute to the induction of the UPR and subsequent apoptosis researchgate.net.

The cross-talk between this compound and cellular stress responses appears to involve both the direct metabolic impact of ATP depletion and the potential activation of specific stress pathways like the UPR. These interactions underscore the multifaceted influence of this compound on cellular fate under stressed conditions ahajournals.orgmdpi.comresearchgate.netnih.govnih.gov.

Preclinical Investigations of Mechanistic Efficacy in Experimental Models

In Vitro Studies in Diverse Cell Line Models

In vitro studies using a variety of cancer cell lines have been instrumental in understanding the cellular effects of 8-Cl-ATP. The accumulation of this compound within cells following treatment with 8-Cl-Ado is a critical factor in its cytotoxic effects. nih.govaacrjournals.org This accumulation is dependent on adenosine (B11128) kinase activity and is often associated with a decrease in endogenous ATP levels. nih.govaacrjournals.org

8-Cl-Ado, leading to intracellular this compound accumulation, has demonstrated preclinical activity against a range of hematological malignancies. ashpublications.org

Multiple Myeloma (MM) Cell Lines: Studies in MM cell lines have shown that 8-Cl-Ado induces apoptosis. aacrjournals.org The accumulation of this compound in MM cells can reach high concentrations, exceeding 400 µM after 12 hours of incubation with 10 µM 8-Cl-Ado. nih.gov This accumulation is paralleled by a reduction in endogenous ATP levels and an inhibition of RNA synthesis, while DNA synthesis remains largely unaffected. nih.govaacrjournals.org The cytotoxic effects appear to be mediated, in part, by the depletion of the endogenous ATP pool and the inhibition of RNA synthesis. nih.gov 8-Cl-Ado has shown efficacy in MM cell lines that are resistant to traditional chemotherapeutic agents. aacrjournals.org Furthermore, 8-Cl-Ado treatment has been shown to reduce the expression of survival factors like MET mRNA and protein in MM cells, contributing to overcoming resistance mechanisms. aacrjournals.org

Chronic Lymphocytic Leukemia (CLL) Cells: 8-Cl-Ado has been evaluated in CLL, with studies demonstrating the accumulation of this compound and a concurrent depletion of endogenous ATP in lymphocytes from CLL patients. nih.govresearchgate.net

Mantle Cell Lymphoma (MCL) Cell Lines: In MCL cell lines (Granta 519, JeKo, Mino, and SP-53), 8-Cl-Ado treatment resulted in reduced ATP levels (30-60% reduction) and concurrent this compound accumulation, which was highly associated with cell death. nih.govnih.gov Intracellular this compound concentrations also correlated strongly with the inhibition of global transcription (50-90%). nih.govnih.gov Uniquely in MCL compared to other hematological malignancies, 8-Cl-Ado also inhibited DNA synthesis rates and selectively depleted dATP pools (50-80%). nih.govnih.gov

Acute Myeloid Leukemia (AML) Cell Lines: 8-Cl-Ado has shown activity in AML cell lines (MOLM-13, MOLM-14, KG-1a, MV4-11, OCI-AML3) with IC50 values ranging from 0.2 µM to 1.4 µM after 72 hours of treatment. ashpublications.orgashpublications.org In these cells, this compound accumulated to intracellular concentrations exceeding 600 µM after 12 hours of exposure to 10 µM 8-Cl-Ado, associated with a greater than 20% reduction in endogenous ATP. ashpublications.orgashpublications.org 8-Cl-Ado significantly inhibited RNA synthesis in AML cells in a dose-dependent manner, while DNA synthesis was not significantly inhibited. ashpublications.orgresearchgate.net The compound was also active against primary AML blasts, including those harboring the poor-risk FLT3-ITD mutation. ashpublications.orgashpublications.org

Here is a summary of this compound accumulation and ATP depletion in some hematological cell lines:

| Cell Line Type | 8-Cl-Ado Concentration | Incubation Time | This compound Accumulation | ATP Depletion | Citation |

| Multiple Myeloma | 10 µM | 12 hours | >400 µM | Parallel decrease | nih.gov |

| MCL (JeKo, Mino) | 10 µM | 24 hours | >1 mM | 30-60% | nih.gov |

| AML (MV4-11, KG-1a) | 10 µM | 12 hours | 680-870 µM | 20-22% | nih.gov |

Preclinical studies have also investigated the effects of 8-Cl-Ado in various solid tumor cell lines. ashpublications.orgresearchgate.net

Breast Cancer Cell Lines: In breast cancer cell lines like MCF-7 and BT-474, 8-Cl-Ado is effectively taken up and converted to this compound, leading to depletion of endogenous ATP levels. aacrjournals.orgresearchgate.net This metabolic alteration is associated with inhibition of RNA synthesis. aacrjournals.orgresearchgate.net Treatment with 10 µM 8-Cl-Ado for 3 hours resulted in this compound accumulation exceeding 100 µM, reaching over 200 µM and 300 µM by 12 hours in MCF-7 and BT-474 cells, respectively. aacrjournals.orgaacrjournals.org Concurrently, a 50-70% decrease in the endogenous ATP pool was observed. aacrjournals.org RNA synthesis was rapidly inhibited, decreasing to 60% and 40% of control in MCF-7 and BT-474 cells, respectively, within 3 hours, and further declining to 40% and 30% by 12 hours. aacrjournals.org 8-Cl-Ado treatment also led to the depletion of cyclin E expression, a protein associated with poor prognosis in breast cancer. aacrjournals.org The cytotoxicity in breast cancer cells is mediated by both apoptosis and autophagy, triggered by ATP depletion, AMPK activation, and inhibition of mTORC1. nih.gov

Lung Cancer Cell Lines: Preclinical studies have shown that 8-Cl-Ado can target lung cancer cell lines. researchgate.net

Other solid tumor cell lines where 8-Cl-Ado has shown preclinical activity include glioma and colon cancer cell lines. researchgate.net

Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma, Acute Myeloid Leukemia)

In Vivo Animal Model Systems

In vivo studies using animal models have further supported the preclinical efficacy of this compound (administered as 8-Cl-Ado) and provided insights into its systemic effects. nih.govaacrjournals.org

8-Cl-Ado has demonstrated efficacy in inhibiting tumor growth in xenograft and orthotopic mouse models. nih.govaacrjournals.orgmedchemexpress.com

In breast cancer orthotopic xenograft models using MCF-7 and BT-474 cell lines, 8-Cl-Ado inhibited tumor growth. nih.govaacrjournals.orgmedchemexpress.com In mice with BT-474 tumors, a dose of 100 mg/kg was highly effective, leading to a decrease in tumor size and, in some cases, complete macroscopic regression of the tumor. nih.govaacrjournals.orgmedchemexpress.com

In an orthotopic mouse model of FLT3-ITD-positive AML, 8-Cl-Ado treatment resulted in significantly longer survival compared to control groups. ashpublications.orgashpublications.org

Cellular pharmacology analyses in CD2F1 mice following intravenous administration of 8-Cl-Ado revealed that this compound accumulated in circulating peripheral blood mononuclear cells. aacrjournals.org Within 1 hour of infusion, levels reached approximately 350 µM and 1150 µM at doses of 50 mg/kg and 100 mg/kg 8-Cl-Ado, respectively. aacrjournals.org These systemic levels of this compound were comparable to those observed in BT-474 breast cancer cells treated in vitro. aacrjournals.org

Efficacy in Xenograft and Orthotopic Tumor Models

Mechanistic Basis of Activity in Drug-Resistant Models

8-Cl-Ado has shown the ability to overcome resistance mechanisms in certain cancer models. In multiple myeloma, it is cytotoxic to cell lines resistant to traditional chemotherapeutic agents. aacrjournals.org This is attributed, in part, to its unique metabolism and mechanism of action, including the depletion of ATP and inhibition of RNA synthesis, which can circumvent resistance pathways. nih.govaacrjournals.org Furthermore, 8-Cl-Ado's ability to reduce the expression of survival proteins like MET in MM cells contributes to overcoming resistance. aacrjournals.org

In AML, 8-Cl-Ado was active against primary blasts, including those harboring the poor-risk FLT3-ITD mutation. ashpublications.orgashpublications.org Its mechanism involving RNA and ATP targeting provides a novel approach that may be effective in overcoming resistance observed with other agents. ashpublications.orgashpublications.org

Synergistic Effects in Preclinical Combination Studies

Preclinical investigations have explored the potential of this compound, primarily through its prodrug 8-chloro-adenosine (8-Cl-Ado), in combination therapies, particularly in the context of hematologic malignancies like acute myeloid leukemia (AML). Studies have demonstrated significant synergistic effects when 8-Cl-Ado is combined with agents targeting complementary pathways, leading to enhanced anti-leukemic activity in experimental models.

Detailed research findings indicate that 8-Cl-Ado, which is metabolized intracellularly to its active triphosphate form, this compound, exhibits strong synergy with the BCL-2 inhibitor venetoclax (B612062) (VEN) in inhibiting the growth of AML cells in vitro. ashpublications.orgresearchgate.netnih.gov This synergy has been quantified using combination index calculations, demonstrating synergistic effects across various AML cell lines and primary AML samples at doses required for 50%, 75%, and 90% inhibition of cell growth (ED50, ED75, ED90). ashpublications.org

The mechanism underlying this synergy appears to involve the combined impact on cellular energetics and essential metabolic processes. This compound functions as a purine (B94841) analogue, competing with endogenous ATP and inhibiting RNA synthesis. ashpublications.orgnih.gov Concurrently, venetoclax targets BCL-2, affecting mitochondrial outer membrane permeabilization and indirectly influencing oxidative phosphorylation (OXPHOS). researchgate.netnih.gov Preclinical data show that while single-agent treatment with either 8-Cl-Ado or venetoclax can decrease intracellular ATP levels, the combination treatment leads to a more profound depletion of ATP. ashpublications.org For instance, in KG-1a and MV4-11 AML cell lines, combination treatment lowered ATP levels significantly compared to single-agent treatment. ashpublications.org

Furthermore, the combination of 8-Cl-Ado and venetoclax has been shown to synergistically inhibit intracellular ATP pools. ashpublications.org This metabolic disruption is particularly relevant in targeting leukemic stem cells (LSCs), which rely on oxidative phosphorylation, including fatty acid oxidation (FAO), for survival. researchgate.netnih.gov While 8-Cl-Ado can suppress FAO by downregulating related gene expression and inhibiting the oxygen consumption rate (OCR), a marker of OXPHOS, the addition of venetoclax leads to a more complete inhibition of OCR, suggesting a cooperative effect on targeting OXPHOS and the metabolic homeostasis of AML cells. researchgate.netnih.gov

Beyond in vitro observations, the synergistic activity of the 8-Cl-Ado and venetoclax combination has been validated in in vivo preclinical models. Immunodeficient mice engrafted with AML cells (specifically MV4-11-Luc cells) treated with the combination of venetoclax plus 8-Cl-Ado demonstrated significantly longer survival compared to mice treated with either drug alone. researchgate.netnih.gov

The synergistic interaction between 8-Cl-Ado and venetoclax highlights a promising therapeutic approach by simultaneously targeting rRNA synthesis, ATP pools, and mitochondrial metabolism, particularly impacting drug-resistant LSCs. researchgate.netnih.gov

Data Table: Effect of 8-Cl-Ado and Venetoclax Combination on Intracellular ATP Levels

| Cell Line | Treatment (Concentration) | Intracellular ATP Level (% of Control) |

| KG-1a | Control | 100 |

| KG-1a | 8-Cl-Ado (10 µM) | ~80 |

| KG-1a | Venetoclax (250 nM) | ~60 |

| KG-1a | 8-Cl-Ado + Venetoclax | ~30 |

| MV4-11 | Control | 100 |

| MV4-11 | 8-Cl-Ado (10 µM) | ~80 |

| MV4-11 | Venetoclax (250 nM) | ~60 |

| MV4-11 | 8-Cl-Ado + Venetoclax | ~10 |

Note: Approximate values derived from graphical or descriptive data in source ashpublications.org. Actual percentages may vary slightly depending on the specific experimental conditions and time points.

Advanced Methodologies and Analytical Techniques for Studying 8 Cl Atp

Quantitative Analysis of Intracellular Nucleotides and Analogs

Precise measurement of intracellular nucleotide concentrations, including 8-Cl-ATP and endogenous ATP, is fundamental to understanding the pharmacological effects of 8-Cl-Ado, the precursor to this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound and Endogenous ATP

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely employed technique for the quantitative analysis of intracellular nucleotides and their analogs like this compound. This method allows for the separation and quantification of different nucleotide species based on their chemical properties.

Studies utilize anion-exchange HPLC columns, such as the Partisil-10 SAX column, to separate nucleotide triphosphates. The eluate is typically monitored by UV absorption at 256 nm, a wavelength at which purine (B94841) nucleotides absorb strongly. This compound is identified by comparing its retention profile and absorption spectrum to those of an authentic standard aacrjournals.orgnih.gov. Quantification is achieved through electronic integration with reference to external standards aacrjournals.orgnih.gov. This approach enables the determination of intracellular concentrations of nucleotides from a known number of cells with a determined mean volume aacrjournals.orgnih.gov.

HPLC methods have been successfully applied to measure intracellular levels of endogenous ATP and this compound in various cell types, including peripheral blood mononuclear cells (PBMCs) isolated from patients in clinical trials nih.gov. The accumulation of this compound and concurrent changes in endogenous ATP levels can be monitored over time using this technique aacrjournals.orgnih.gov.

Perchloric Acid Extraction Protocols for Metabolite Isolation

To accurately quantify intracellular nucleotides and their metabolites, it is essential to efficiently extract them from cells while preserving their integrity. Perchloric acid (PCA) extraction is a common and effective protocol for this purpose.

The process typically involves treating cells or tissue samples with a cold perchloric acid solution. This rapidly lyses the cells and precipitates proteins, while the acid environment helps to stabilize the acid-soluble nucleotides and prevent their degradation by enzymes like ATPases aacrjournals.orgnih.govnih.gov. Following acid extraction, the extract is neutralized, often with potassium hydroxide (B78521) (KOH), to bring the pH back to a range suitable for subsequent analysis, such as HPLC aacrjournals.orgnih.govnih.gov. The neutralized extracts are then stored, typically at -20°C, until analysis aacrjournals.orgnih.govnih.gov.

Perchloric acid extraction is a crucial initial step in preparing samples for HPLC analysis of intracellular nucleotides and this compound, ensuring efficient recovery and preservation of these labile compounds nih.govnih.govctdbase.org. This method is particularly suitable for the extraction of polar, hydrophilic, or ionizable metabolites like nucleotides universiteitleiden.nl.

Assessment of Nucleic Acid Synthesis

This compound is known to interfere with RNA synthesis. Assessing the rate of nucleic acid synthesis and the incorporation of this compound into RNA are key aspects of studying its mechanism of action.

Radiolabeled Uridine (B1682114) Incorporation Assays for RNA Synthesis Rate Determination

Radiolabeled uridine incorporation assays are a standard method for measuring the rate of RNA synthesis in cells. Uridine is a nucleoside precursor for RNA. By incubating cells with a radioactive isotope of uridine, such as [³H]uridine or [¹⁴C]uridine, researchers can quantify the amount of newly synthesized RNA. nih.govnih.gov

Cells are typically exposed to the radiolabeled uridine for a specific pulse period. After the incubation, the cells are harvested, and the RNA is isolated. The amount of radioactivity incorporated into the RNA is then measured, usually by liquid scintillation counting. This provides a quantitative measure of the rate of RNA synthesis during the labeling period nih.govnih.gov.

Studies have used [³H]uridine incorporation to demonstrate that 8-Cl-Ado (and thus its active metabolite, this compound) inhibits RNA synthesis in a time- and concentration-dependent manner nih.gov. Differential effects on the synthesis rates of different RNA species (mRNA, rRNA, tRNA) can also be assessed using this technique, sometimes in combination with separation of RNA classes aacrjournals.orgnih.gov.

Characterization of Analog Incorporation into RNA

Beyond simply inhibiting RNA synthesis, this compound can be incorporated directly into the growing RNA chains. Characterizing this incorporation is vital for understanding how the analog exerts its effects, such as causing premature chain termination.

Methods to characterize analog incorporation involve treating cells with radiolabeled 8-Cl-Ado, allowing it to be converted to radiolabeled this compound and incorporated into RNA aacrjournals.org. Total RNA is then extracted and degraded into its constituent nucleotides or nucleosides using enzymatic digestion aacrjournals.org. Techniques like HPLC are then used to separate and identify the breakdown products, allowing for the quantification of incorporated 8-Cl-AMP (derived from this compound incorporation) within the RNA aacrjournals.org.

Research has shown that this compound is incorporated into all three major RNA species (mRNA, rRNA, and sRNA), but often with a preference for mRNA aacrjournals.org. The incorporation can lead to transcriptional chain termination, particularly for transcripts polymerized by RNA Polymerase II aacrjournals.org. Analysis of digested RNA by HPLC can reveal the position of analog incorporation, such as at the 3′ terminus, consistent with chain termination aacrjournals.org.

Bioenergetic Profiling Techniques

This compound is also known to affect cellular energy metabolism, specifically by disrupting ATP pools and potentially inhibiting ATP synthase nih.gov. Bioenergetic profiling techniques are used to assess these effects.

These techniques often involve measuring key parameters of cellular respiration and glycolysis, the main pathways for ATP production. The oxygen consumption rate (OCR), reflecting oxidative phosphorylation, and the extracellular acidification rate (ECAR), reflecting glycolysis, are commonly measured using specialized instruments like Seahorse XF Analyzers cardiff.ac.uknih.govplos.org.

By sequentially adding inhibitors of specific components of the electron transport chain and ATP synthase, researchers can determine different aspects of mitochondrial function, such as basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity nih.govplos.org. Changes in these parameters in the presence of this compound can indicate its impact on mitochondrial bioenergetics nih.gov.

Furthermore, direct measurement of intracellular ATP levels, as discussed in Section 7.1, is a critical component of bioenergetic profiling when studying this compound nih.govnih.govnih.gov. A decline in endogenous ATP levels concurrent with this compound accumulation is a significant finding observed using these techniques nih.govnih.gov. Bioluminescence-based assays are also used for quantitative ATP analysis due to their sensitivity and speed tribioscience.comnih.gov.

While the provided search results primarily detail HPLC and radiolabeled uridine methods, the mention of ATP pool depletion and inhibition of ATP synthase by this compound in multiple sources nih.govnih.gov strongly implies the relevance of bioenergetic profiling techniques to fully understand the compound's cellular effects. These techniques would provide a more comprehensive picture of how this compound impacts cellular energy production and utilization.

Here is a summary of research findings on this compound incorporation into RNA:

| RNA Species | 8-Cl-Ado Incorporation (nmol/mg RNA) |

| mRNA | >13 |

| rRNA | ~3 |

| sRNA | ~2 |

Data based on a study with 10 μM 8-Cl-Ado for 20 hours in MM cells. aacrjournals.org

Here is a summary of the correlation between this compound accumulation and RNA synthesis inhibition:

| Cell Type | Correlation (r²) |

| Breast cancer cells | 0.75–0.80 |

| Mantle cell lymphoma | 0.90 |

Correlation between intracellular this compound levels and [³H]uridine incorporation. nih.gov

Measurement of Cellular ATP Pools and Energy Ratios

Quantifying intracellular ATP pools and related energy ratios, such as the AMP/ATP ratio, is crucial for understanding the metabolic consequences of this compound accumulation. Techniques like High-Performance Liquid Chromatography (HPLC) and luciferase-based assays are commonly employed for these measurements. nih.govnih.gov

Research has consistently shown that treatment with 8-Cl-Ado leads to a significant accumulation of intracellular this compound, often accompanied by a substantial reduction in endogenous ATP levels. nih.govnih.govnih.govaacrjournals.org This inverse relationship between this compound accumulation and ATP depletion is a hallmark of 8-Cl-Ado's mechanism of action. nih.govnih.gov The resulting decrease in ATP concentration and the potential increase in the AMP/ATP ratio can activate key energy sensors like AMP-activated protein kinase (AMPK), which plays a central role in regulating cellular energy homeostasis. nih.govnih.govmedchemexpress.com

Detailed time-course experiments measuring this compound accumulation and ATP depletion have revealed that the accumulation of this compound is dose and time-dependent. nih.govresearchgate.net The ratio of this compound to ATP has been identified as a potential determinant of the cytotoxic effect of 8-Cl-Ado. nih.gov For instance, in breast cancer cells, the ratio of analog triphosphate to normal ATP was highest in cell lines that exhibited a rapid peak in this ratio. nih.gov

Table 1: Representative Changes in ATP and this compound Levels Following 8-Cl-Ado Treatment

| Cell Line | 8-Cl-Ado Concentration | Incubation Time | Endogenous ATP Level Change | This compound Accumulation | Reference |

| Multiple Myeloma (MM1.S) | 10 µM | 12 hours | >50% reduction | 400-500 µM | aacrjournals.org |

| Mantle Cell Lymphoma (MCL) | 10 µM | 24 hours | 30-60% reduction | Highly associated with cell death | nih.gov |

| MCF-7 (Breast Cancer) | 10 µM | 12 hours | Rapid depletion | Associated with accumulation | nih.gov |

| BT-474 (Breast Cancer) | 10 µM | Time course | Depletion | Accumulation | nih.gov |

Note: Data extracted from cited sources. Specific values and kinetics may vary depending on cell type and experimental conditions.

Molecular Modeling and Structural Studies

Molecular modeling and structural studies provide valuable insights into the potential interactions of this compound with cellular targets, particularly enzymes involved in ATP metabolism. These computational approaches complement experimental findings by offering a molecular-level understanding of binding modes and conformational changes. organica1.orgmdpi.comresearchgate.net

Computational Docking to Investigate Enzyme Binding (e.g., ATP Synthase)

Computational docking is a technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor protein (such as ATP synthase). plos.org This method helps to visualize the potential interactions and assess the likelihood of binding.

Molecular docking studies have been employed to investigate the interaction of this compound with mitochondrial ATP synthase. aacrjournals.orgnih.govnih.gov These studies suggest that this compound can occupy similar binding sites on ATP synthase as the natural substrates/inhibitors, ATP and ADP. nih.govnih.gov Specifically, this compound has been shown to occupy similar binding modes as ANP (a non-hydrolyzable ATP mimic and known inhibitor) in the loose binding state (αtpβtp) and similar positions as the ATP mimic ADP-BeF3− in the substrate binding site (αdpβdp). nih.govnih.gov These findings from computational modeling support the biochemical observations that this compound may act as an inhibitor of ATP synthase, interfering with ATP synthesis from ADP. aacrjournals.orgnih.govnih.gov

Docking studies have also explored the binding of 8-Cl-ADP to ATP synthase, suggesting it might serve as a substrate for the enzyme. aacrjournals.orgnih.gov Comparisons between docked 8-Cl-ADP and crystal ADP structures revealed similar binding modes, although the presence of the chlorine atom at the C8 position can induce small shifts and potential conformational changes in 8-Cl-ADP to accommodate the larger group. nih.gov

Conformational Analysis of Halogenated Purines

Studies involving molecular modeling and techniques like NMR spectroscopy have investigated the conformational effects of C8 substitution with chlorine in adenosine (B11128) analogues. nih.govresearchgate.netnih.gov These analyses have shown that the presence of the chlorine atom at the C8 position can lead to conformational changes, such as the rotation of the adenine (B156593) ring, to avoid steric hindrance with other parts of the molecule, like the α-phosphate group. nih.gov In the context of RNA incorporation, C8 substitution in adenosine analogs has been shown to shift the ribose sugar pucker equilibrium, favoring the DNA-like C-2'-endo conformation over the typical RNA C-3'-endo conformation. researchgate.netnih.gov This conformational shift is suggested as a potential mechanism for the observed inhibition of polyadenylation by this compound. researchgate.netnih.gov

Evaluation of Cell Death Pathways

Investigating the mechanisms by which this compound ultimately leads to cell death is a critical aspect of understanding its biological activity. Various assays are used to determine whether cell death occurs through apoptosis or other pathways.

Assays for Apoptosis (e.g., PARP cleavage, annexin (B1180172) V binding)

Apoptosis is a programmed form of cell death characterized by a series of biochemical events. Common assays for detecting apoptosis include assessing the cleavage of Poly (ADP-ribose) polymerase (PARP) and measuring the binding of annexin V to the cell membrane. promega.jpsigmaaldrich.com PARP cleavage is a hallmark of caspase activation, a key step in the apoptotic cascade. promega.jpsigmaaldrich.com Annexin V binding indicates the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis. promega.jpsigmaaldrich.comaacrjournals.org

Studies on the effects of 8-Cl-Ado, and by extension the accumulation of this compound, have frequently employed these apoptotic assays. Research in mantle cell lymphoma cell lines demonstrated that 8-Cl-Ado treatment led to PARP cleavage and increased annexin V binding, indicating the induction of apoptosis. nih.gov Similarly, in breast cancer cells, 8-Cl-Ado treatment resulted in PARP cleavage and annexin V staining. nih.gov While apoptosis is observed, some studies suggest that 8-Cl-Ado-induced cytotoxicity may also involve apoptosis-independent cell death pathways, such as autophagy, particularly in the context of significant ATP depletion. nih.govnih.govmedchemexpress.comsigmaaldrich.comwjgnet.com

Table 2: Apoptosis Markers Observed After 8-Cl-Ado Treatment

| Cell Type | Apoptosis Marker | Observation | Reference |

| Mantle Cell Lymphoma | PARP cleavage | Detected after 24 hours in responsive cell lines | nih.gov |

| Mantle Cell Lymphoma | Annexin V binding | Increased | nih.gov |

| Breast Cancer (MCF-7) | PARP cleavage | Assessed | nih.gov |

| Breast Cancer (MCF-7) | Annexin V binding | Assessed | nih.gov |

| Breast Cancer (BT-474) | Annexin V binding | Assessed | nih.gov |

| CLL Lymphocytes | PARP cleavage | Observed | researchgate.net |

| Multiple Myeloma (MM1.S) | Annexin V binding | Increased | aacrjournals.org |

Assessment of Autophagic Flux (e.g., LC3B conversion, p62 degradation, acidic vesicular organelles)

The impact of this compound on cellular autophagy is commonly assessed through the evaluation of autophagic flux using several key markers and techniques. Autophagic flux is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of sequestered cargo. bmbreports.orgmdpi.com

One primary method involves monitoring the lipidation of microtubule-associated protein 1 light chain 3B (LC3B). LC3B-I, the cytosolic form, is cleaved and lipidated to form LC3B-II, which associates with the autophagosome membrane. nih.govbmbreports.org An increase in the ratio of LC3B-II to LC3B-I, or the accumulation of LC3B aggregates visualized by fluorescence microscopy (e.g., using GFP-LC3B constructs), indicates increased autophagosome formation. nih.govaacrjournals.org Studies have shown that treatment with 8-Cl-Ado (which is metabolized to this compound) induces LC3B-I and LC3B-II protein levels and promotes LC3B aggregation in breast cancer cell lines such as MCF-7 and BT-474, providing evidence of autophagosome formation. nih.govmedchemexpress.com

Another crucial indicator of autophagic flux is the degradation of p62 (also known as SQSTM1). p62 is a ubiquitin-binding protein that links ubiquitinated cargo to the autophagosome via interaction with LC3B-II. bmbreports.orgthermofisher.com As autophagy progresses and autolysosomes form, p62 itself is degraded along with the sequestered cargo. nih.govthermofisher.com Therefore, a decrease in p62 levels is generally indicative of active autophagic degradation. Conversely, an accumulation of p62 suggests a blockage in autophagic flux at a later stage, such as lysosomal fusion or degradation. thermofisher.comnih.gov Research has demonstrated that 8-Cl-Ado treatment induces p62 degradative flux in breast cancer cells. nih.govmedchemexpress.com Furthermore, in chronic lymphocytic leukemia (CLL) cells, treatment with 8-Cl-Ado induced fluctuations in p62 levels, and inhibiting lysosomal degradation with bafilomycin A1 led to a prominent accumulation of both p62 and LC3B-II, confirming that 8-Cl-Ado induces autophagic flux. nih.gov

The formation of acidic vesicular organelles (AVOs) is another marker used to assess the late stages of autophagy, particularly the formation of autolysosomes which are characterized by their acidic environment. nih.govbmbreports.org Dyes such as acridine (B1665455) orange or monodansylcadaverine (MDC) accumulate in acidic compartments and can be detected by fluorescence microscopy or flow cytometry. nih.govaacrjournals.orgnih.gov Increased staining with these dyes indicates an increase in the number or size of AVOs. Studies have shown that 8-Cl-Ado treatment leads to increased formation of AVOs in breast cancer cells and primary CLL cells, further supporting the induction of autophagy. nih.govaacrjournals.orgnih.gov

The combined assessment of LC3B conversion, p62 degradation, and AVO formation provides comprehensive evidence of this compound-mediated autophagic flux.

Here is a summary of research findings on this compound and autophagic flux markers:

| Marker | Observed Effect of this compound Treatment | Cell Lines/Models Studied | Reference |

| LC3B Conversion (LC3B-II) | Increased levels | Breast cancer cells (MCF-7, BT-474), Primary CLL cells | nih.govmedchemexpress.comnih.gov |

| LC3B Aggregation | Increased aggregates | Breast cancer cells (MCF-7, BT-474) | nih.gov |

| p62 Levels | Degradative flux (decrease) | Breast cancer cells (MCF-7, BT-474), Primary CLL cells | nih.govmedchemexpress.comnih.gov |

| Acidic Vesicular Organelles | Increased formation | Breast cancer cells (MCF-7), Primary CLL cells | nih.govaacrjournals.orgnih.gov |

Clonogenic Survival Assays

Clonogenic survival assays are a standard method used to evaluate the ability of a single cell to survive and proliferate to form a colony after treatment with a cytotoxic agent. This assay is considered a measure of reproductive cell death. Studies investigating the effects of this compound (via administration of 8-Cl-Ado) have frequently employed clonogenic survival assays to determine its impact on the long-term viability of cancer cells.

Research has shown that treatment with 8-Cl-Ado results in a significant loss of clonogenic survival in various cancer cell lines, including breast cancer cells (MCF-7 and BT-474) and primary CLL lymphocytes. aacrjournals.orgnih.govresearchgate.net For instance, a 3-day treatment with 10 µM 8-Cl-Ado caused a substantial reduction in clonogenic survival in breast cancer cells, with one study reporting a 90% loss. aacrjournals.orgnih.govmedchemexpress.comresearchgate.net This effect on clonogenic survival was notably higher than the induction of apoptosis observed under the same conditions, suggesting that mechanisms other than apoptosis, such as autophagic cell death, contribute to the cytotoxic activity of this compound. aacrjournals.orgnih.govresearchgate.net

Furthermore, experiments using small interfering RNA (siRNA) to knock down essential autophagy genes like ATG7 or Beclin 1 provided partial protection against 8-Cl-Ado-induced cytotoxicity as measured by clonogenic survival, indicating that autophagy plays a role in the cell killing effect. nih.govresearchgate.netnih.gov

Here is a summary of research findings on the effect of this compound (via 8-Cl-Ado) on clonogenic survival:

| Cell Line/Model | Treatment Conditions | Observed Effect on Clonogenic Survival | Reference |

| Breast cancer cells (MCF-7) | 10 µM 8-Cl-Ado for 3 days | ~90% loss of clonogenic survival | aacrjournals.orgnih.govmedchemexpress.comresearchgate.net |

| Breast cancer cells (BT-474) | 10 µM 8-Cl-Ado for 3 days | Significant loss of clonogenic survival | aacrjournals.org |

| Primary CLL lymphocytes | Treatment with 8-Cl-Ado | Tumoricidal effects | aacrjournals.orgnih.gov |

| MCF-7 cells with ATG7 siRNA | Treated with 8-Cl-Ado | Partial protection | nih.govresearchgate.netnih.gov |

| MCF-7 cells with Beclin 1 siRNA | Treated with 8-Cl-Ado | Partial protection | nih.govresearchgate.netnih.gov |

These findings collectively highlight the potent effect of this compound in reducing the reproductive capacity of cancer cells, with evidence suggesting that autophagy contributes to this cytotoxic outcome.

Future Research Directions and Unresolved Questions

Elucidation of Additional Molecular Targets and Signaling Pathways

While 8-Cl-ATP is known to inhibit RNA synthesis and deplete cellular ATP pools, the full spectrum of its molecular targets and the intricate network of signaling pathways it affects remain areas for further investigation nih.gov. Research indicates that this compound accumulation is associated with a decrease in the endogenous ATP pool, which can subsequently activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis nih.gov. Activation of AMPK can lead to the attenuation of mTOR signaling and the induction of autophagic cell death nih.gov.

Studies have shown that 8-Cl-Ado (and thus indirectly this compound) can induce phosphorylation of AMPK and its downstream targets like ACC and raptor nih.gov. It also affects ULK1 phosphorylation, indicating an induction of autophagy medchemexpress.com. Molecular modeling has suggested that this compound can inhibit mitochondrial ATP synthase by fitting into the product site nih.gov. Further research is needed to fully characterize the direct binding targets of this compound beyond RNA polymerase and ATP synthase and to map the complete cascade of signaling events triggered by its presence and the resulting energy depletion. Understanding these interactions in detail could reveal novel therapeutic opportunities or potential off-target effects.

Comprehensive Characterization of Metabolic Interconnections

The metabolism of 8-Cl-Ado to this compound involves sequential phosphorylation steps catalyzed by cellular kinases . However, the metabolic fate of this compound itself and its potential interconnections with other cellular metabolic pathways warrant more comprehensive characterization. Studies have identified a unique succinylation pathway for 8-Cl-Ado, linking its metabolism to the citric acid cycle through the formation of succinyl-8-Cl-adenosine (S-8-Cl-Ado) and succinyl-8-Cl-AMP (S-8-Cl-AMP) nih.gov. These metabolites are formed with fumarate (B1241708), a citric acid cycle intermediate nih.gov.

Further research is needed to understand the complete metabolic profile of this compound, including its degradation pathways and the potential for its incorporation into other cellular molecules. Investigating how this compound accumulation and the subsequent depletion of endogenous ATP influence various metabolic fluxes, such as glycolysis and mitochondrial respiration, is crucial nih.gov. Research using techniques like Seahorse XF96 analyzers has demonstrated that 8-Cl-Ado significantly perturbs both glycolysis and mitochondrial respiration nih.gov. A deeper understanding of these metabolic interconnections could help identify biomarkers of response or resistance and strategies to enhance the metabolic impact of this compound.

| Metabolic Intermediate | Impact of 8-Cl-Ado Treatment (Indirectly this compound) | Reference |

|---|---|---|

| Glycolysis | Perturbed, altered ECAR | nih.gov |

| Mitochondrial Respiration | Perturbed, altered OCR | nih.gov |

| Cellular ATP Pool | Significant depletion | nih.govnih.gov |

| AMP/ATP Ratio | Increased | |

| Fumarate Pool | Reduction (via succinylation pathway) | nih.gov |

Optimization of Analogs for Enhanced Mechanistic Selectivity

This compound exerts its effects through multiple mechanisms, including RNA synthesis inhibition and ATP depletion . While this multi-targeting contributes to its cytotoxicity, optimizing analogs of this compound with enhanced selectivity for specific molecular targets or signaling pathways could lead to more precise therapeutic interventions and potentially reduced off-target effects. Research into the structure-activity relationship of this compound and its related nucleoside analogs is ongoing mdpi.com.

Future research should focus on designing and synthesizing novel this compound analogs with modifications to the adenine (B156593) base, ribose sugar, or phosphate (B84403) chain to modulate their cellular uptake, phosphorylation, interaction with specific enzymes (like RNA polymerases or ATP synthase), and incorporation into nucleic acids. Evaluating the mechanistic profile of these new analogs in detail will be essential to identify compounds with improved selectivity for desired pathways while minimizing effects on normal cellular processes.

Development of Advanced Preclinical Models for Mechanistic Validation

Translating the in vitro findings on this compound to in vivo efficacy and understanding its mechanisms in a more complex biological context requires the development and utilization of advanced preclinical models. While studies have been conducted in xenograft models, these models may not fully recapitulate the tumor microenvironment, metabolic heterogeneity, and complex signaling networks present in human cancers nih.govashpublications.org.

常见问题

Q. What is the primary mechanism by which 8-Cl-ATP inhibits RNA synthesis in cancer cells?

- Methodological Answer : this compound inhibits RNA synthesis through two mechanisms: (1) incorporation into RNA by RNA polymerase II, leading to premature transcription termination, and (2) competitive inhibition of ATP-dependent RNA polymerase activation. To validate this, researchers can measure RNA synthesis inhibition using radiolabeled uridine incorporation assays (e.g., 30-minute pulse labeling) and correlate results with intracellular this compound levels quantified via HPLC . A linear relationship between this compound accumulation and RNA synthesis inhibition (r² = 0.75–0.80 in breast cancer cells) supports this mechanism .

Q. How can intracellular this compound levels be accurately quantified in experimental models?

- Methodological Answer : Use perchloric acid extraction followed by HPLC with UV detection at 256 nm. Neutralized cell extracts are compared against authentic this compound standards for quantification. This method reliably distinguishes this compound from endogenous nucleotides and has been validated in MCF-7 and BT-474 breast cancer cell lines .

Q. What experimental approaches assess the impact of this compound on cellular ATP pools?

- Methodological Answer : Time-course experiments combining 8-Cl-Ado treatment (e.g., 10 µM) with ATP quantification via luciferase-based assays or HPLC. Parallel measurement of this compound:ATP ratios (using nonlinear regression analysis) reveals exponential associations with RNA synthesis inhibition (r² = 0.79–0.83 in breast cancer models) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound efficacy across cell lines (e.g., variable S-8-Cl-Ado/8-Cl-AMP ratios)?

- Methodological Answer : Discrepancies arise from differences in metabolite conversion rates (e.g., succinylation of 8-Cl-Ado) and kinase activity. To address this:

Q. What experimental designs resolve conflicting data on this compound’s role in autophagy vs. apoptosis?

- Methodological Answer : Employ combinatorial treatments (e.g., 8-Cl-Ado + HSP90 inhibitors like 17-AAG) to dissect mechanisms. In MM.1S myeloma cells, 17-AAG reduces this compound accumulation by 66% while enhancing ATP depletion, suggesting metabolic crosstalk. Use flow cytometry (Annexin V/PI staining) and LC3-II immunoblotting to differentiate apoptosis and autophagy .

Q. How can researchers optimize in vitro models to study this compound’s chain-termination effects on polyadenylation?

- Methodological Answer : Reconstitute mammalian poly(A) polymerase assays with synthetic RNA templates and modified ATP analogs. Compare termination efficiency of this compound vs. analogs like 8-amino-ATP using gel electrophoresis or capillary sequencing. Base-stacking interactions (validated via molecular docking) explain this compound’s superior termination capacity .

Key Methodological Recommendations

- For RNA Synthesis Assays : Include radiolabeled uridine pulses (final 30 min of treatment) to minimize confounding effects of ATP depletion .

- For Metabolite Analysis : Use one-phase decay models (Prism software) to estimate this compound half-life (~6 h in steady-state conditions) .

- For Cross-Study Comparisons : Normalize data to this compound:ATP ratios rather than absolute concentrations to account for cell-specific ATP pool sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。